Product packaging for Penethamate(Cat. No.:CAS No. 3689-73-4)

Penethamate

Cat. No.: B1198818
CAS No.: 3689-73-4
M. Wt: 433.6 g/mol
InChI Key: AFKRZUUZFWTBCC-WSTZPKSXSA-N
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Description

Historical and Conceptual Evolution of Penicillin Ester Prodrugs

The development of prodrugs represents a strategic advancement in pharmaceutical science, primarily aimed at overcoming inherent limitations associated with the formulation and delivery of active drug compounds. Ester prodrugs, in particular, have emerged as a classic strategy to chemically mask polar functional groups, such as alcohols and carboxylic acids, thereby enhancing a drug's lipophilicity and improving its cellular permeability guidetopharmacology.org. The fundamental concept behind these prodrugs is their subsequent in vivo cleavage by ubiquitous cellular esterases, which then release the active pharmacological agent guidetopharmacology.org. This design principle aims to improve drug bioavailability and facilitate targeted activation at specific sites within the body wikipedia.org.

Penethamate, specifically, is a diethylaminoethyl ester prodrug of benzylpenicillin nih.govmims.com. Upon administration, this compound undergoes rapid hydrolysis, converting into its active form, benzylpenicillin mims.com. Research indicates that the conversion of this compound to benzylpenicillin is highly efficient under physiological conditions. For instance, at 37°C and pH 7.3, the half-life of this compound in an aqueous solution is approximately 23 minutes. In tissue homogenate at 32°C, half of the this compound was hydrolyzed within two hours, with no detectable this compound remaining after 20 hours mims.com. This rapid and complete conversion underscores its effectiveness as a prodrug delivery system for benzylpenicillin.

Academic Context and Scientific Significance of this compound Research

Research into this compound holds considerable academic and scientific significance, primarily due to its established role in veterinary medicine, particularly in the management of bovine mastitis. Bovine mastitis, a bacterial infection of the mammary gland in dairy cows, imposes substantial economic burdens on the dairy industry nih.govwikipedia.org. This compound is typically administered via intramuscular injection for this indication nih.govwikipedia.org.

A significant area of research has focused on improving the formulation of this compound. Traditional products are often supplied as dry powders that necessitate reconstitution with an aqueous vehicle prior to injection, which can present practical challenges in field settings mims.comwikipedia.org. Consequently, studies have explored the chemical stability of this compound in various aqueous and oily vehicles to develop more convenient, ready-to-use formulations nih.govmims.comwikipedia.org.

Detailed research findings highlight this compound's efficacy against key mastitis pathogens. Studies have demonstrated its high effectiveness in killing intracellular Streptococcus uberis, Streptococcus dysgalactiae subsp. dysgalactiae, and Staphylococcus aureus that have internalized into mammary epithelial cells, notably without compromising the viability of the epithelial cells themselves. The killing rates observed in these studies varied with concentration:

Concentration Range (µg/mL)Killing Rate (%)
32 to 32,00085 to 100
0.032 to 3.20 to 80

Furthermore, systemic administration of this compound hydriodide prior to calving in dairy heifers has been shown to result in significantly elevated concentrations of penicillin G in mammary tissue and secretions. These concentrations often surpass the minimum inhibitory concentration 90 (MIC90) for pathogens commonly associated with heifer mastitis. Such findings support the therapeutic potential of this compound in preventing intramammary infections (IMI) and contributing to increased milk yield in dairy cows.

Beyond bovine applications, this compound has also been investigated in dry therapy for dairy sheep. Research indicates that antibiotic infusions combining this compound hydriodide with other agents can substantially reduce IMI prevalence and somatic cell counts (SCC) during the dry period. A study involving Assaf ewes demonstrated a notable decrease in IMI prevalence from 48.9% at drying-off to 13.0% at lambing in treated animals, compared to no significant change in untreated controls (46.2% to 52.4%).

ParameterTreated Lot (TL) at Drying-offTreated Lot (TL) at LambingControl Lot (CL) at Drying-offControl Lot (CL) at Lambing
IMI Prevalence (%)48.913.046.252.4
Log Somatic Cell Count5.685.335.615.66

This compound is formally classified as an antibacterial agent, belonging to the beta-lactam antibiotic class, specifically within the penicillin skeleton group. Its mechanism of action involves inhibiting cell wall biosynthesis by targeting penicillin-binding proteins. The compound's established authorization for human use in several European countries and the USA, coupled with its reported low toxicity profile comparable to procaine (B135) penicillin, further underscores its recognized scientific and therapeutic value mims.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31N3O4S B1198818 Penethamate CAS No. 3689-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26)/t17-,18+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKRZUUZFWTBCC-WSTZPKSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

808-71-9 (mono-hydrochloride)
Record name Penethamate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID20190371
Record name Penethamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3689-73-4
Record name Benzylpenicillin β-diethylaminoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3689-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penethamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penethamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENETHAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y8RF01X2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Chemical Synthesis and Derivatization Strategies for Penethamate and Analogues

Methodologies for Penethamate Ester Synthesis

The synthesis of this compound, specifically this compound hydriodide, primarily involves the esterification of benzylpenicillin with diethylaminoethanol. This reaction typically occurs in the presence of hydriodic acid. Various approaches have been documented to achieve this esterification:

Direct Esterification: This method involves the direct reaction of benzylpenicillin with diethylaminoethanol under controlled conditions. This is a fundamental approach to forming the ester bond. smolecule.com

Catalyst Use: The efficiency and yield of the esterification reaction can be significantly enhanced through the employment of acid catalysts. smolecule.com

Solvent-Assisted Methods: Utilizing organic solvents is a common practice to facilitate the reaction and improve the purity of the resulting this compound ester. smolecule.com

An alternative synthesis method for this compound hydroiodide involves a two-step process. Initially, sodium penicillin or potassium penicillin is reacted with 2-chloro triethylamine (B128534) or 2-chloro triethylamine hydrochloride in an organic solvent. This reaction is typically conducted at temperatures ranging from 20 to 80 degrees Celsius, with a molar ratio of 2-chloro triethylamine or its hydrochloride to penicillin between 0.8-2:1. Upon completion, the organic solvent and inorganic salts (sodium chloride or potassium chloride) are removed to yield free this compound. This free this compound is then acidified and reacted with an iodized salt to produce this compound hydroiodide. This particular method has been noted for its ability to shorten process steps, avoid highly toxic reagents like ethyl chloroformate, and significantly improve reaction yields, often reaching 80-90%. google.com

The general principles of ester synthesis, such as Fischer esterification (reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst), reaction of alcohols with acyl chlorides, or with acid anhydrides, underpin these specific methodologies for this compound. orgoreview.comresearchgate.net

Principles of Prodrug Design Applied to this compound Chemical Modifications

This compound hydriodide is a classic example of a prodrug, specifically designed to enhance the pharmacokinetic properties of its active parent drug, benzylpenicillin. The core principle behind its design is to chemically modify the active drug to improve its stability, solubility, or permeability, with the expectation that it will undergo biotransformation (enzymatic or chemical cleavage) in vivo to release the active compound. centralasianstudies.orgslideshare.netnih.gov

Key principles applied to this compound's design include:

Enhanced Bioavailability: The diethylaminoethyl ester structure of this compound is critical for enhancing the bioavailability of benzylpenicillin. Upon hydrolysis within the body, it releases the active form. smolecule.com

Improved Membrane Permeation: this compound hydriodide is characterized as a lipophilic salt of a weak base. This property allows a significant proportion of the compound to exist in a non-ionized form within plasma and tissues after administration. This non-ionized state is crucial for its ability to diffuse effectively through cell membranes, endothelia, and various tissue barriers to reach the site where the active drug is needed. Once at the target site, it is then hydrolyzed to release benzylpenicillin. google.com

Overcoming Pharmacokinetic Limitations: The prodrug strategy for this compound aims to overcome limitations such as poor absorption or rapid metabolism that might be associated with the parent benzylpenicillin. By modifying the molecular structure, prodrugs can achieve enhanced lipophilicity or hydrophilicity, thereby facilitating better absorption and distribution. centralasianstudies.orgnih.gov

Targeted Activation: Prodrugs rely on specific enzymatic or chemical transformations to release the active drug, ideally ensuring site-specific activation. centralasianstudies.orgscience.gov Esters are common functional groups employed in prodrug design due to their susceptibility to enzymatic hydrolysis in vivo. slideshare.net

Synthesis of this compound Analogues for Mechanistic and Stability Investigations

The synthesis of this compound analogues is a vital area of research aimed at understanding its degradation pathways, improving its stability, and elucidating its mechanism of action. These investigations often involve subtle chemical modifications to the this compound structure or its formulation environment.

Stability Investigations: this compound is known to exhibit varying degrees of stability depending on its formulation and environmental conditions. Research has focused on synthesizing and evaluating this compound in different vehicles to enhance its chemical stability:

Aqueous vs. Oily Formulations: this compound is notably unstable in aqueous solutions, degrading through several pathways across a pH range of 2.0-9.3, displaying a V-shaped pH-rate profile with a minimum stability around pH 4.5. researchgate.net In contrast, its chemical stability is significantly enhanced in oily suspensions. Studies have shown that this compound suspensions in certain oils, such as light liquid paraffin (B1166041) (LP), medium chain triglyceride (MIG), ethyl oleate (B1233923) (EO), and sunflower oil (SO), exhibit good physical and chemical stability. For instance, in oily suspensions, around 95% of this compound can remain stable for over three months at intermediate storage conditions (30 °C). researchgate.netotago.ac.nz

Effect of Moisture and Solvents: The degradation of this compound in oily solutions can be rapid, with less than 10% remaining after 7-15 days, and stability decreases with increasing moisture content in ethyl oleate suspensions. However, in solid form, this compound remains stable for over four weeks. researchgate.net The stability of this compound solutions is also greater in mixed solvents compared to purely aqueous solutions. For example, its half-life in a propylene (B89431) glycol:citrate buffer (60:40, v/v, pH 4.5) was 4.3 days, significantly longer than 1.8 days in aqueous buffer. researchgate.net These findings highlight the importance of formulation chemistry in maintaining the integrity of this compound.

Mechanistic Investigations: While direct synthesis of this compound analogues specifically for mechanistic studies is less detailed in the provided snippets, the general approach to understanding drug mechanisms often involves synthesizing structurally related compounds. For penicillins, which include this compound, analogues have been synthesized by modifying various parts of the core structure, such as substituting phenyl groups with thiazole (B1198619) rings, or preparing C-5 substituents, 6-N-alkylated compounds, sulfoxides, and sulfones. karger.com Such modifications can help in understanding the relationship between chemical structure and biological activity, as well as the pathways of hydrolysis and activation of the prodrug.

Table 1: Chemical Stability of this compound in Oily Suspensions

Oil Type% this compound Remaining After 3.5 Months (30 °C) researchgate.net
Light Liquid Paraffin96.2%
Medium Chain Triglyceride95.4%
Ethyl Oleate94.1%
Sunflower Oil86%

Table 2: this compound Stability in Aqueous vs. Mixed Solvents

Solvent SystempHHalf-life (25 °C) researchgate.net
Aqueous Buffer4.51.8 days
Propylene Glycol:Citrate Buffer (60:40, v/v)4.54.3 days

Hydrolysis Kinetics and Chemical Stability Investigations of Penethamate

Detailed pH-Rate Profiles and Hydrolytic Degradation Pathways of Penethamate

The chemical stability of this compound in aqueous solutions is profoundly influenced by pH. Investigations into its degradation kinetics across a wide pH range have consistently demonstrated a characteristic V-shaped pH-rate profile. nih.govresearchgate.netotago.ac.nz This profile indicates that the degradation rate is at its minimum at a specific pH and increases under both more acidic and more alkaline conditions.

Studies have shown that this compound degrades through several pathways in aqueous solutions over a pH range of 2.0 to 9.3. nih.govresearchgate.net The point of maximum stability, or the minimum degradation rate, occurs at approximately pH 4.5. nih.govresearchgate.netotago.ac.nz At 30°C, the half-life (t½) of this compound at this optimal pH is around 44 hours (approximately 1.8 days). nih.govotago.ac.nz

The degradation in aqueous solutions follows pseudo-first-order kinetics. researchgate.netotago.ac.nz The V-shaped profile is typical for compounds like esters, which are susceptible to both specific acid- and base-catalyzed hydrolysis. As the pH deviates from the optimal 4.5, the rate of hydrolysis accelerates. In the alkaline range, specifically between pH 7.5 and 9.3, the pH-rate profile exhibits a sigmoid portion, which is consistent with the pKa of this compound, identified to be 8.4. otago.ac.nzresearchgate.net This indicates a change in the degradation mechanism involving the ionized form of the molecule.

The primary hydrolytic degradation pathway involves the cleavage of the ester bond, which releases the active parent compound, benzylpenicillin, and diethylaminoethanol. The stability is crucial as premature hydrolysis can prevent the prodrug from reaching its intended site of action.

Table 1: pH-Dependent Degradation of this compound in Aqueous Buffer at 30°C

pH Half-life (t½) in days Degradation Rate Observation
2.0 - 4.0 Decreasing Acid-catalyzed hydrolysis dominates
4.5 ~1.8 Minimum degradation rate (maximum stability) nih.gov
>4.5 - 7.5 Increasing Base-catalyzed hydrolysis begins to dominate

Influence of Solvent Systems and Excipients on this compound Chemical Stability

The chemical stability of this compound can be significantly enhanced by altering the solvent system, moving from purely aqueous vehicles to mixed solvents or non-aqueous oily vehicles.

Mixed Solvent Systems: The inclusion of co-solvents like propylene (B89431) glycol (PG) in aqueous buffer solutions has been shown to improve the stability of this compound. nih.govresearchgate.net For instance, in a propylene glycol:citrate buffer mixture (60:40, v/v) at the optimal pH of 4.5, the half-life of this compound was extended to 4.3 days, a significant increase from the 1.8 days observed in a purely aqueous buffer. nih.govresearchgate.net This stabilizing effect is attributed to the reduction in the dielectric constant of the solvent and a decrease in water activity. However, the increased solubility of this compound in such mixed solvents can negatively impact the stability of suspension formulations. nih.govresearchgate.net

Oily Vehicles: Formulating this compound in oily suspensions provides a substantial improvement in its chemical stability. Studies investigating its stability in various oils at 30°C found that degradation was much slower compared to aqueous solutions. nih.govresearchgate.net The stability in oily suspensions after 3.5 months was ranked in the following order: light liquid paraffin (B1166041) (96.2% remaining) > medium chain triglyceride (95.4% remaining) > ethyl oleate (B1233923) (94.1% remaining) > sunflower oil (86% remaining). nih.gov In contrast, when this compound was fully dissolved in these oils, its degradation was rapid, with less than 10% remaining after 7 to 15 days, highlighting the stability advantage of a suspension over a solution. otago.ac.nznih.gov The primary degradation mechanism in oily formulations is hydrolysis due to residual moisture, and stability decreases as the moisture content in the oil increases. nih.govresearchgate.net

Excipients: The effect of excipients such as cyclodextrins has also been explored. While hydroxypropyl-β-cyclodextrin (HP-β-CD) and β-cyclodextrin (β-CD) did not significantly influence the half-life of this compound in solution, they did increase its solubility, which in turn led to a decrease in the estimated shelf-life (t90) of aqueous suspensions. otago.ac.nz

Table 2: Stability of this compound in Various Formulations

Formulation Vehicle This compound Form Key Finding Reference
Aqueous Buffer (pH 4.5) Solution t½ ≈ 1.8 days nih.gov
Propylene Glycol:Citrate Buffer (60:40, v/v, pH 4.5) Solution t½ ≈ 4.3 days nih.gov
Light Liquid Paraffin Suspension 96.2% remaining after 3.5 months nih.gov
Medium Chain Triglyceride Suspension 95.4% remaining after 3.5 months nih.gov
Ethyl Oleate Suspension 94.1% remaining after 3.5 months nih.gov

Kinetic Modeling of this compound Degradation Processes

The degradation of this compound in aqueous environments is well-described by pseudo-first-order kinetic models. researchgate.netotago.ac.nz This model implies that the rate of degradation is directly proportional to the concentration of this compound. The observed pseudo-first-order rate constant (k_obs) can be determined from the slope of the linear regression of the natural logarithm of the remaining drug concentration versus time.

The temperature dependence of the degradation rate is described by the Arrhenius equation. This model allows for the calculation of the activation energy (Ea), which is the minimum energy required for the degradation reaction to occur. Arrhenius activation energies for this compound degradation have been determined at various pH values, showing that the energy barrier for the reaction changes with the dominant degradation mechanism. otago.ac.nz

Table 3: Arrhenius Activation Energies for this compound Degradation

pH Activation Energy (Ea) in kJ mol⁻¹
3.01 62.1
6.01 74.1
8.04 98.8

(Data sourced from reference otago.ac.nz)

The increasing activation energy with higher pH suggests that the base-catalyzed hydrolysis pathway has a higher energy barrier than the acid-catalyzed pathway. otago.ac.nz These kinetic models are essential for predicting the shelf-life (t90) of this compound formulations under different storage conditions of pH and temperature. nih.gov

Enzymatic Hydrolysis Mechanisms of this compound Esters in Biochemical Systems (In Vitro)

This compound is a prodrug designed to be biologically inactive until it undergoes hydrolysis to release the therapeutically active benzylpenicillin. This bioactivation is primarily mediated by enzymes, specifically esterases, which are ubiquitous in biological tissues and fluids.

In vitro studies of biochemical systems demonstrate that the ester linkage in this compound is susceptible to enzymatic cleavage. The mechanism involves the nucleophilic attack by a serine residue in the active site of the esterase enzyme on the carbonyl carbon of the ester group of this compound. This forms a tetrahedral intermediate, which then collapses, leading to the acylation of the enzyme and the release of the alcohol portion, diethylaminoethanol. The final step is the deacylation of the enzyme by water, which regenerates the active enzyme and releases benzylpenicillin.

This enzymatic hydrolysis is significantly more rapid than spontaneous chemical hydrolysis at physiological pH (around 7.4). The efficiency of this conversion is critical for the prodrug's mechanism of action. While the parent compound, penicillin G, is itself subject to enzymatic degradation (e.g., by penicillin acylase), the initial and rate-limiting step for the prodrug's activity is the esterase-mediated cleavage of the ester bond. researchgate.net The kinetics of this enzymatic reaction typically follow Michaelis-Menten kinetics, where the rate of hydrolysis increases with substrate (this compound) concentration until the enzyme becomes saturated. The specificity of various esterases for the this compound substrate determines the rate and location of benzylpenicillin release in different tissues.

Molecular and Cellular Mechanisms of Penethamate S Action Non Clinical Focus

Biochemical Interactions with Penicillin-Binding Proteins: Insights from Benzylpenicillin Derivatives

The primary mechanism through which penethamate exerts its antibacterial effect is via its active metabolite, benzylpenicillin. Benzylpenicillin acts by interfering with the biosynthesis of the bacterial cell wall europa.eunoahcompendium.co.ukdefra.gov.uk. This critical process is inhibited through the covalent attachment and subsequent inactivation of penicillin-binding proteins (PBPs) europa.eunoahcompendium.co.ukdefra.gov.ukdrugbank.com. These PBPs are enzymes located on the inner surface of the bacterial membrane and are integral to the final stages of bacterial cell-wall synthesis europa.eudefra.gov.uk.

PBPs encompass various enzymes, including transpeptidases, carboxypeptidases, and endopeptidases europa.eudefra.gov.uk. By binding to these proteins, benzylpenicillin disrupts the integrity of the bacterial cell wall, leading to cell lysis drugbank.com. Penicillins, including benzylpenicillin, are specifically active against bacteria during their multiplication phase, making their activity primarily bactericidal and time-dependent europa.euelanco.comdefra.gov.uk.

A notable challenge to penicillin efficacy is the production of beta-lactamases by certain bacteria, particularly penicillinase in Staphylococcus aureus. These enzymes hydrolyze the beta-lactam ring of penicillins, rendering them inactive europa.eunoahcompendium.co.ukdefra.gov.ukwikipedia.org. Interestingly, penicillin-binding proteins and serine beta-lactamases (SBLs) share structural and mechanistic similarities, both involving a covalent modification of an active site serine residue. The key distinction lies in SBLs' ability to rapidly hydrolyze the acyl-enzyme intermediate, which regenerates the free enzyme and inactivates the antibiotic wikipedia.org.

Intracellular Uptake and Processing Mechanisms of this compound in Cellular Models (In Vitro)

This compound exhibits unique properties that facilitate its intracellular uptake. Studies using in vitro cellular models, specifically mammary epithelial cells, have demonstrated that this compound hydriodide is capable of entering these cells nih.gov. This intracellular penetration is significant because it allows this compound to effectively kill internalized mastitis pathogens, such as Streptococcus uberis, Streptococcus dysgalactiae subsp. dysgalactiae, and Staphylococcus aureus, without compromising the viability of the host mammary epithelial cells nih.gov.

The enhanced penetration of this compound into tissues, such as udder tissue, compared to other penicillins, is attributed to a mechanism known as ionic entrapment elanco.com. This property, coupled with its high lipid solubility, enables the parent compound to readily penetrate into milk elanco.comnoahcompendium.co.uk. Once inside the cellular environment, this compound is processed through hydrolysis, leading to the release of the active benzylpenicillin elanco.comnoahcompendium.co.uk.

An in vitro proof-of-concept study showcased the effectiveness of this compound hydriodide against intracellular bacteria. The killing rates observed in this study varied with concentration, as detailed in Table 1 nih.gov.

Table 1: Intracellular Killing Rates of Mastitis Pathogens by this compound Hydriodide in Mammary Epithelial Cells (In Vitro) nih.gov

This compound Hydriodide ConcentrationKilling Rate Range
32 µg/mL to 32 mg/mL85% to 100%
0.032 µg/mL to 3.2 µg/mL0% to 80%

Theoretical Models of Prodrug Activation and Biotransformation

This compound hydriodide is chemically characterized as a diethylaminoethyl ester of penicillin europa.eunoahcompendium.co.uk. Its function as a prodrug relies on its biotransformation into benzylpenicillin and diethylaminoethanol, a process that primarily occurs through hydrolysis in aqueous environments noahcompendium.co.ukdefra.gov.uk. This hydrolytic conversion is a critical step in its activation, with approximately 90% of the compound existing as penicillin in circulation following administration noahcompendium.co.uk.

The chemical stability and degradation kinetics of this compound in aqueous solutions have been extensively studied. Its degradation follows pseudo-first-order kinetics across a pH range of 2.0-9.3, exhibiting a V-shaped pH-rate profile researchgate.netotago.ac.nz. The minimum degradation rate for this compound is observed at approximately pH 4.5, where its half-life (t½) is reported as 44 hours at 30°C researchgate.netotago.ac.nz. The pKa of this compound, which is around 8.4, significantly influences its degradation profile, particularly in the pH range of 7.5-9.3 researchgate.netotago.ac.nz.

Theoretical models are often employed to understand and predict the partitioning and biotransformation of drugs. For instance, models exist to describe the distribution of drugs into milk fractions, correlating these observations with the physicochemical properties of the compounds semanticscholar.org. The high lipid solubility of this compound is a key physicochemical property that facilitates its penetration into milk, where it is subsequently hydrolyzed to benzylpenicillin, thereby maintaining the plasma/milk concentration gradient for the parent compound noahcompendium.co.uk.

The observed degradation kinetics, such as the V-shaped pH-rate profile and pseudo-first-order kinetics, provide empirical data that can be used to construct and validate theoretical kinetic models describing the prodrug activation and biotransformation pathways of this compound. Physiologically based pharmacokinetic (PBPK) models, while not specifically detailed for this compound's activation in the provided search results, are general tools in drug development that incorporate physiological and biochemical parameters to predict drug disposition, including metabolism and distribution, which are relevant to understanding prodrug biotransformation researchgate.netscispace.com.

Advanced Analytical and Spectroscopic Research Methodologies for Penethamate

Development and Validation of Chromatographic Techniques for Penethamate and Its Hydrolytic Products

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the separation, identification, and quantification of this compound and its degradation products. These methods are essential for stability-indicating assays, which can accurately measure the active drug substance in the presence of impurities and degradation products ajpaonline.comopenaccessjournals.com.

A stability-indicating HPLC assay has been developed for the simultaneous determination of this compound (PNT) and its hydrolytic product, benzylpenicillin (BP), in aqueous solutions. This method employs a C18 column with a mobile phase consisting of methanol-acetonitrile-acetate buffer and diode array detection (DAD) nih.gov. The method was validated by subjecting PNT to forced decomposition under various stress conditions, including acid, alkali, water hydrolysis, and oxidation nih.gov. The peak purity indexes for both PNT and BP were consistently above 0.999, confirming the absence of co-eluting substances. The assay demonstrated linearity for both analytes in the concentration range of 1-100 µg/mL, with a Limit of Detection (LOD) of 0.03 µg/mL and a Limit of Quantitation (LOQ) of 0.09 µg/mL for PNT nih.gov.

Another reversed-phase HPLC assay was developed for the simultaneous determination of PNT and BP using an isocratic system with photodiode array detection. This method showed linearity over the concentration range of 1-100 µg/mL (r > 0.99) with satisfactory inter-day and intra-day precision (RSD ≤ 1%) and accuracy (98-99%) for PNT otago.ac.nz.

The validation of HPLC methods typically involves assessing parameters such as linearity, limit of quantitation (LOQ), limit of detection (LOD), precision, accuracy, selectivity, and robustness, all in accordance with guidelines from organizations like the International Conference on Harmonization (ICH) mdpi.comresearchgate.netyoutube.com.

Table 1: Summary of Chromatographic Method Validation Parameters for this compound

ParameterValue/Observation (HPLC) nih.govotago.ac.nzSignificance
Linearity 1-100 µg/mL (r > 0.99)Indicates proportional relationship between analyte concentration and detector response.
LOD (PNT) 0.03 µg/mLLowest concentration detectable.
LOQ (PNT) 0.09 µg/mLLowest concentration quantifiable with acceptable precision and accuracy.
Precision Inter-day and intra-day RSD ≤ 1%Reproducibility of results under the same conditions.
Accuracy 98-99%Closeness of measured values to the true value.
Selectivity Peak purity indexes > 0.999 (PNT & BP) nih.govAbility to measure the analyte without interference from other components.
Column C18 column nih.govotago.ac.nzCommon stationary phase for reversed-phase chromatography.
Mobile Phase Methanol-acetonitrile-acetate buffer nih.gov, Acetonitrile-water otago.ac.nzOptimized solvent system for separation.
Detection Diode Array Detection (DAD) / Photodiode Array Detection nih.govotago.ac.nzAllows for simultaneous detection at multiple wavelengths and peak purity assessment.

Application of Spectroscopic Approaches in this compound Structural Analysis and Interaction Studies

Spectroscopic techniques provide invaluable insights into the molecular structure of this compound and its interactions with various environments. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy lehigh.edulibretexts.org.

While specific detailed spectroscopic data for this compound itself might be limited in general search results, the principles of these techniques are broadly applicable for structural elucidation and interaction studies of similar organic compounds and prodrugs.

Mass Spectrometry (MS): MS is crucial for determining the molecular weight of this compound and its degradation products, as well as for identifying their elemental composition through high-resolution MS lehigh.edulibretexts.org. It plays a vital role in identifying unknown degradation products formed during stability studies ajpaonline.comresearchgate.net. For instance, LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) is a powerful technique often coupled with chromatographic methods to identify and characterize degradation products, providing detailed structural information based on fragmentation patterns mdpi.comajgreenchem.commdpi.comfrontiersin.org.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in this compound by analyzing the absorption of infrared radiation, which causes changes in molecular vibrations lehigh.edulibretexts.orgrsc.org. Characteristic absorption bands correspond to specific bonds (e.g., C=O, N-H, O-H), providing a fingerprint for the molecule and its potential changes upon degradation or interaction rsc.orgspectroscopyonline.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for quantitative analysis and detecting conjugated systems within a molecule lehigh.edulibretexts.orgrsc.orgspectroscopyonline.com. It measures the absorption of UV or visible light, which causes electronic transitions within the molecule. While less informative for complete structural elucidation compared to NMR or MS, it is widely used for concentration determination and can indicate the presence of chromophores that might change during degradation lehigh.edursc.orgspectroscopyonline.combath.ac.uk.

Utilization of Advanced Methods for Investigating this compound Chemical Stability and Degradation Products

Investigating the chemical stability of this compound is critical for its formulation development and shelf-life prediction. Advanced methods, including forced degradation studies and stability-indicating assays, are employed to understand its degradation pathways and identify degradation products ajpaonline.comopenaccessjournals.comresearchgate.net.

This compound degrades in aqueous solutions via several pathways, exhibiting a V-shaped pH-rate profile with a minimum degradation rate around pH 4.5 (half-life of 44 hours at 30 °C) otago.ac.nzresearchgate.net. The degradation follows pseudo-first-order kinetics nih.govotago.ac.nzresearchgate.net. The stability of PNT solutions was found to be greater in mixed solvents compared to purely aqueous solutions researchgate.net. Studies have also investigated the stability of this compound in oily vehicles, showing that degradation was rapid in oily solutions but significantly enhanced in oily suspensions, with approximately 95% of this compound remaining after 3.5 months under intermediate storage conditions (30 °C) in certain oils otago.ac.nznih.gov. This suggests that hydrolysis due to moisture is not the sole degradation mechanism in oily formulations nih.gov.

Table 2: this compound Degradation Kinetics in Aqueous Solutions

pH RangeDegradation ProfileMinimum Degradation pHHalf-life (t½) at 30 °CKinetics
2.0-9.3V-shaped pH-rate profile with a sigmoid portion at pH 7.5-9.3 otago.ac.nz~4.5 otago.ac.nzresearchgate.net44 hours otago.ac.nzPseudo-first-order nih.govotago.ac.nzresearchgate.net

Forced degradation studies are intentionally designed to break down a drug substance under harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and pathways ajpaonline.comopenaccessjournals.compharmtech.com. These studies are essential for developing and validating stability-indicating analytical methods ajpaonline.comopenaccessjournals.comjyoungpharm.org. For this compound, such studies confirmed that different degradation products were formed under various stress conditions nih.gov. The absence of benzylpenicillin (BP) in acidic solutions of this compound highlights the importance of directly monitoring this compound stability rather than solely relying on BP levels nih.gov.

The identified degradation products can then be characterized using a combination of chromatographic and spectroscopic techniques, such as HPLC-MS/MS, to elucidate their structures mdpi.comresearchgate.netajgreenchem.com. This comprehensive approach allows for a thorough understanding of this compound's inherent stability and provides crucial information for its formulation development and storage conditions nih.govotago.ac.nzresearchgate.netnih.gov.

Theoretical and Computational Studies on Penethamate

Molecular Dynamics and Docking Simulations for Penethamate-Target Interactions

Molecular dynamics (MD) simulations and docking studies are powerful computational tools used to investigate the interactions between a ligand (such as this compound or its active form, benzylpenicillin) and its biological target. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity mdpi.comtechscience.com. MD simulations, on the other hand, provide a dynamic view of these interactions over time, accounting for the flexibility of both the ligand and the target, as well as entropic contributions to binding volkamerlab.orgmdpi.comutep.edu.

In the context of this compound, which is a prodrug of benzylpenicillin, the primary molecular target for its active form is penicillin-binding proteins (PBPs) nih.govrcsb.orgkegg.jp. PBPs are bacterial enzymes crucial for cell wall synthesis.

Docking Simulations: A docking study involving this compound would theoretically aim to predict how the prodrug itself, or more critically, its active form benzylpenicillin, interacts with bacterial PBPs. This would involve:

Ligand Preparation: Generating 3D structures of this compound and benzylpenicillin.

Target Preparation: Obtaining the crystal structure of relevant bacterial PBPs.

Binding Site Identification: Defining the active site or binding pocket on the PBP where penicillin-like molecules bind.

Docking Algorithm Execution: Running algorithms to predict optimal binding poses and calculate binding scores (e.g., binding energy in kcal/mol). A more negative binding energy typically indicates a stronger predicted interaction peerj.com.

Analysis of Interactions: Identifying key amino acid residues in the PBP that form hydrogen bonds, hydrophobic interactions, or other contacts with benzylpenicillin. These interactions are critical for the inhibitory activity of the antibiotic techscience.com.

Molecular Dynamics Simulations: MD simulations would complement docking by providing dynamic insights into the stability of the this compound-PBP or benzylpenicillin-PBP complex. This would involve:

System Setup: Placing the docked complex (e.g., benzylpenicillin bound to PBP) in a simulated physiological environment, including solvent molecules (water) and ions.

Simulation Run: Running the simulation for a defined period (nanoseconds to microseconds) to observe the conformational changes of the protein and ligand, and the dynamics of their interactions.

Analysis of Trajectories: Analyzing parameters such as Root Mean Square Deviation (RMSD) to assess system stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to track specific interactions over time volkamerlab.org. This could reveal transient interactions or conformational adjustments that are not captured by static docking studies. For instance, MD can offer a more accurate estimation of binding affinity and detect conformational changes, providing insights into the drug-target recognition process volkamerlab.orgmdpi.com.

In Silico Approaches for Prodrug Design and Prediction of Hydrolysis Kinetics

This compound is an ester prodrug designed to undergo hydrolysis to release the active drug, benzylpenicillin researchgate.netnih.gov. In silico approaches are invaluable for designing prodrugs with desired activation mechanisms and predicting their hydrolysis kinetics. These methods can reduce the need for extensive chemical synthesis and accelerate the prodrug development process mdpi.com.

Prodrug Design: Computational methods can be used to explore various chemical modifications (e.g., different ester linkages) that could enhance the stability of this compound in its prodrug form while ensuring efficient and controlled release of benzylpenicillin at the desired site or rate. This involves:

Structure-Activity Relationship (SAR) Studies: Using computational tools to analyze how changes in the prodrug's structure affect its stability and hydrolysis rate.

Virtual Screening: Screening a library of potential prodrug candidates to identify those with optimal physicochemical properties for absorption, distribution, and subsequent activation.

Quantum Mechanics/Molecular Mechanics (QM/MM) and Free Energy Perturbation (FEP) Methods: These advanced computational techniques can predict binding affinities between enzymes (e.g., esterases responsible for hydrolysis) and substrates (the prodrug), offering higher precision than simpler docking studies mdpi.com. They can also be used to study the details of chemical reactions, such as bond-breaking events during hydrolysis mdpi.com.

Prediction of Hydrolysis Kinetics: Predicting the rate at which this compound hydrolyzes to benzylpenicillin is crucial for its efficacy and formulation. In silico methods can model this process:

Reaction Pathway Modeling: Using quantum mechanical calculations (e.g., Density Functional Theory, DFT) to map out the potential energy surface for the hydrolysis reaction, identifying transition states and calculating activation energies mdpi.com. A higher activation energy would correspond to a slower hydrolysis rate.

Enzyme-Mediated Hydrolysis: For enzyme-mediated hydrolysis, computational simulations can elucidate the active site and the mechanism of enzyme action towards the prodrug, allowing for the optimized design of prodrugs with tunable hydrolysis rates mdpi.com. While specific studies on this compound's hydrolysis kinetics were not found, general principles suggest that such models can predict the stability and breakdown of ester prodrugs in various environments (e.g., plasma, tissue).

Correlation with Experimental Data: Ideally, in silico predictions are correlated with experimental results to validate the computational models and refine their accuracy mdpi.commdpi.com. For instance, studies on other prodrugs have shown that computational simulations can support experimentally obtained results regarding hydrolysis rates mdpi.com.

This compound's known instability in aqueous solutions and its formulation in oily suspensions highlight the practical importance of understanding its hydrolysis kinetics nih.gov. In silico approaches could theoretically guide the design of more stable formulations or prodrug variants with more predictable release profiles.

Pharmacokinetic/Pharmacodynamic Modeling of Prodrug Release and Active Moiety Generation (Theoretical, Non-Clinical)

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential for understanding how a drug moves through the body (PK) and exerts its effects (PD). For prodrugs like this compound, PK/PD modeling focuses on the release of the active moiety and its subsequent disposition and action. These models are theoretical and non-clinical, often utilizing computational frameworks to simulate in vivo processes nih.govnih.gov.

Prodrug Release Modeling: This involves developing mathematical models to describe the rate and extent of this compound's conversion to benzylpenicillin in different compartments of the body (e.g., injection site, plasma, target tissue). Key parameters would include:

Absorption Rate: How quickly this compound is absorbed from the intramuscular injection site.

Conversion Rate: The rate constant for the hydrolysis of this compound to benzylpenicillin. This rate can be influenced by factors like enzyme concentrations and pH in different tissues.

Distribution of Prodrug and Active Moiety: Modeling the movement of both this compound and benzylpenicillin into various tissues and organs.

Active Moiety Generation and Disposition: The models would then track the concentration-time profile of benzylpenicillin, the active drug. This includes:

Elimination Kinetics: How benzylpenicillin is eliminated from the body (e.g., renal excretion).

Target Site Concentration: Predicting the concentration of benzylpenicillin at the site of infection (e.g., mammary gland in bovine mastitis), which is crucial for its therapeutic effect.

PK/PD Link: Linking the predicted concentration of benzylpenicillin at the target site to its antimicrobial effect (PD). This can involve theoretical relationships between drug concentration and bacterial growth inhibition.

Theoretical Frameworks: PK/PD modeling for prodrugs often employs multi-compartment models, where each compartment represents a physiological space (e.g., central compartment for plasma, peripheral compartments for tissues). Differential equations are used to describe the flow of the prodrug and its active form between these compartments and their rates of metabolism and excretion. For example, some models consider linear and non-linear clearance mechanisms for the active drug nih.gov.

Simulation and Prediction: These models allow for the simulation of different dosing regimens and formulation strategies to predict the resulting drug exposure and active moiety generation. This can help in understanding how factors like extended circulation half-life of a prodrug might affect on-target drug binding and activation nih.gov.

Non-Clinical Focus: It is crucial that these models remain theoretical and non-clinical, focusing on the underlying principles and predictions based on physicochemical properties and known metabolic pathways, rather than patient-specific data or clinical outcomes. The goal is to establish a quantitative PK/PD framework to guide further development nih.gov.

Future Directions and Emerging Research Avenues in Penethamate Chemistry

Exploration of Novel Ester Linkages and Prodrug Linkers for Modulated Chemical Release

Penethamate's inherent instability in aqueous solutions, characterized by a half-life of 23 minutes at 37°C and physiological pH 7.3, presents a significant challenge for developing ready-to-use formulations europa.eunih.gov. Current research is focused on overcoming this limitation by exploring novel ester linkages and prodrug linkers that can modulate its chemical release and improve stability.

Studies have demonstrated that this compound degrades in aqueous solutions following a V-shaped pH-rate profile, with optimal stability observed around pH 4.5 nih.gov. Significant improvements in stability have been achieved in mixed solvent systems. For instance, a propylene (B89431) glycol:citrate buffer (60:40, v/v, pH 4.5) formulation extended the half-life of this compound to 4.3 days, a notable improvement compared to 1.8 days in aqueous buffer nih.gov.

Table 1: this compound Stability in Aqueous vs. Mixed Solvent Systems

Solvent SystempHTemperature (°C)Half-life (days)Citation
Aqueous Buffer4.5301.8 nih.gov
Propylene Glycol:Citrate Buffer (60:40, v/v)4.5304.3 nih.gov

Furthermore, investigations into oily vehicles have shown promising results for extended shelf-life formulations. This compound suspensions in certain oils can achieve a shelf-life of up to 5.5 years at 30°C. Light liquid paraffin (B1166041) and medium chain triglyceride exhibited superior stability compared to ethyl oleate (B1233923) and sunflower oil nih.gov. It has been observed that hydrolysis due to moisture is not the sole degradation mechanism in these oily formulations nih.gov.

Table 2: this compound Stability in Oily Suspensions

Oily VehicleDrug Remaining after 3.5 Months (%)Shelf-life at 30°C (Years)Citation
Light Liquid Paraffin (LP)96.2Up to 5.5 nih.gov
Medium Chain Triglyceride (MIG)95.4Up to 5.5 nih.gov
Ethyl Oleate (EO)94.1Up to 5.5 nih.gov
Sunflower Oil (SO)86.0Up to 5.5 nih.gov

The design of prodrug linkers is critical for controlling the release pathway of the active drug. Ideal linkers are engineered to control kinetic release rates, enhance drug solubility, maintain chemical stability across various pH ranges, reduce potential toxic side effects, and improve drug-targeting propensity nih.gov. Emerging research explores novel self-immolative linkers, such as those incorporating p-amino/hydroxy-benzyloxycarbonyl (PABC/PHBC) spacers. These linkers can be equipped with various triggers (e.g., nitro, amide, azide, boronate) that respond to specific stimuli, facilitating drug release through a 1,6-elimination mechanism otago.ac.nz. This innovative approach also integrates nucleophiles to self-quench reactive byproducts like (aza)quinone methides, thereby mitigating potential toxicity otago.ac.nz. The strategic combination of diverse drug linkers offers opportunities to expand conjugation chemistry and fine-tune functionality, significantly influencing the release mechanisms of drugs from complex assembled nanostructures nih.gov.

Integration of this compound Chemical Research with Modern Drug Delivery System Concepts

This compound's unique pharmacokinetic properties, including its rapid conversion to benzylpenicillin and its ability to readily traverse the blood-milk barrier to concentrate in udder tissues, underscore its utility, particularly in veterinary applications like mastitis treatment europa.eucambridge.org. However, its inherent instability necessitates the development of advanced formulation strategies nih.govnih.gov.

Modern drug delivery systems are increasingly focused on improving drug bioavailability, enhancing stability, and achieving targeted delivery to specific sites mdpi.comjneonatalsurg.com. Nanotechnology, in particular, is a rapidly evolving field offering significant potential for this compound delivery. Nanoparticle-based systems can enhance drug solubility, increase stability, prolong circulation time, and facilitate transport across biological barriers mdpi.comjneonatalsurg.comconsensus.app. There is an acknowledgment that this compound could potentially be formulated using nanotechnology drug delivery concepts googleapis.com.

Polymeric nanoparticles are a prominent platform within nanomedicine due to their capacity to deliver drugs to specific sites, thereby maximizing therapeutic effects while minimizing off-target effects consensus.app. These systems can improve the solubility of poorly soluble drugs and provide controlled release profiles mdpi.comjneonatalsurg.comijpsjournal.com. The development of ready-to-use injectable formulations for this compound remains a significant area of unmet need, as current commercial products often require reconstitution prior to administration due to stability concerns nih.govgoogle.com. Research into oil-based suspensions has shown promise in extending the shelf life of this compound formulations, addressing a key challenge in its practical application nih.gov. Controlled release systems, such as microspheres, are designed to ensure the gradual and sustained release of active pharmaceutical ingredients over prolonged periods, while also being engineered to resist chemical degradation and maintain biocompatibility ijpsjournal.com.

Advancements in Analytical Characterization Techniques for this compound and Related Compounds

Accurate and reliable analytical methods are fundamental for the characterization, quality control, and pharmacokinetic studies of this compound and its active metabolite, benzylpenicillin. Validated analytical methods are already in place for detecting benzylpenicillin in bovine tissues and milk, with quantification limits of 3 µg/l for milk and 10 µg/kg for edible tissues europa.eu.

A significant area of advancement has been the development of stability-indicating High-Performance Liquid Chromatography (HPLC) assays specifically for this compound (PNT) itself. Historically, many stability and pharmacokinetic studies relied on analyzing the active metabolite, benzylpenicillin (BP), rather than the parent prodrug researchgate.net. A validated stability-indicating HPLC assay with diode array detection has been developed for this compound in aqueous solutions, rigorously tested under various stress conditions including acid, alkali, water hydrolysis, and oxidation researchgate.net. This assay demonstrated linearity for both this compound and benzylpenicillin within the concentration range of 1-100 µg/mL. The limits of detection (LOD) and quantification (LOQ) for this compound were determined to be 0.03 µg/mL and 0.09 µg/mL, respectively researchgate.net.

Table 3: this compound Degradation Kinetics at Different pH Values

pH ValueHalf-life (min)Citation
2.0143.6 researchgate.net
9.314.2 researchgate.net

The degradation of this compound was found to follow pseudo-first-order kinetics, with half-lives varying significantly with pH, highlighting the importance of pH control in formulation stability researchgate.net. The observation that benzylpenicillin was absent in acidic solutions of this compound further underscores the necessity of directly monitoring the parent compound for accurate stability assessments researchgate.net.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a versatile and powerful technique increasingly utilized for the identification, quantification, and mass analysis of various compounds, including veterinary drugs, in complex biological and feed matrices mdpi.comnih.govund.edu. The combination of techniques like Thin-Layer Chromatography (TLC) with HPLC or LC-MS is also employed for comprehensive characterization and dereplication of similar substances within complex samples mdpi.com. These advanced analytical techniques are indispensable for gaining a deeper understanding of this compound's stability behavior across different formulations and for conducting precise pharmacokinetic studies of the intact prodrug researchgate.net.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for evaluating Penethamate’s efficacy in bovine mastitis treatment?

  • Methodological Answer : Studies should include randomized controlled trials (RCTs) with clear inclusion criteria (e.g., Staphylococcus-positive mastitis cases). Use a double-blind design to minimize bias, and standardize administration routes (e.g., parenteral vs. intramammary) and dosages. Include untreated control groups to establish baseline efficacy, as head-to-head comparisons without untreated controls risk inconclusive results . Detailed protocols for sample collection, microbial identification, and outcome metrics (e.g., somatic cell count reduction, clinical cure rates) must align with guidelines for reproducibility .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

  • Methodological Answer : Document the source and purity of this compound, specify animal models (e.g., dairy cow breeds), and report physiological parameters (weight, lactation stage). Use validated analytical methods (e.g., HPLC) for plasma and tissue concentration measurements. Adhere to the "Materials and Methods" standards in , including equipment specifications (e.g., syringe pumps for parenteral delivery) and statistical methods (e.g., non-compartmental analysis for pharmacokinetic parameters) .

Q. What statistical frameworks are appropriate for assessing this compound’s antimicrobial activity in vitro?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays using broth microdilution or agar dilution methods. Apply log-transformed data for dose-response curves and use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across bacterial strains. Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How can contradictory findings in this compound efficacy trials be resolved?

  • Methodological Answer : Perform network meta-analyses to integrate data from trials with varied designs (e.g., intramammary vs. systemic administration). Prioritize studies with untreated controls to disentangle absolute efficacy from relative performance. Use sensitivity analyses to assess bias risks (e.g., small sample sizes, heterogeneous populations) and subgroup analyses to identify moderators like pathogen susceptibility .

Q. What strategies mitigate antimicrobial resistance development during prolonged this compound use?

  • Methodological Answer : Design longitudinal studies with repeated pathogen isolation from treated and untreated cohorts. Employ whole-genome sequencing to track resistance gene mutations (e.g., mecA in Staphylococcus). Combine time-kill assays with population analysis profiling (PAP) to quantify resistance emergence rates. Reference ’s call for untreated comparators to distinguish resistance trends from natural pathogen variability .

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling optimize this compound dosing regimens?

  • Methodological Answer : Collect serial plasma and milk samples post-administration to model concentration-time profiles. Use Monte Carlo simulations to predict dose attainment rates for PK/PD targets (e.g., time above MIC). Validate models against clinical outcomes (e.g., cure rates) and adjust for covariates like milk yield or renal function .

Data Contradiction and Synthesis

Q. What methodologies reconcile disparities between in vitro and in vivo this compound efficacy data?

  • Methodological Answer : Conduct hollow-fiber infection models (HFIM) to simulate in vivo conditions while controlling variables like pH and protein binding. Compare results with RCT data using Bland-Altman plots or correlation analyses. Address confounding factors (e.g., immune system interactions in vivo) through multivariate regression .

Tables for Key Comparisons

Parameter Intramammary Cloxacillin Parenteral this compound Untreated Control
Clinical Cure Rate (%)726832
MIC90 for Staphylococcus2 µg/mL4 µg/mLN/A
Resistance Emergence (30-day)12%18%8%
Data synthesized from and hypothetical trial simulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.